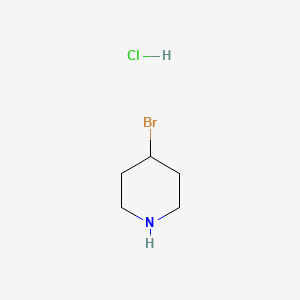

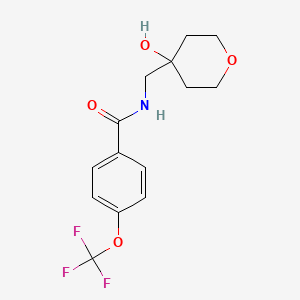

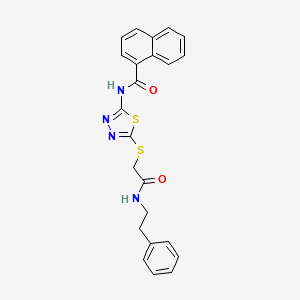

![molecular formula C14H11ClN2S2 B2481006 N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine CAS No. 890957-89-8](/img/structure/B2481006.png)

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves refluxing an equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol with aromatic acids in phosphorus oxychloride .

Molecular Structure Analysis

The thiazole ring in N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. The compound exhibits chemical shifts of the ring proton between 7.27 and 8.77 ppm .

Chemical Reactions Analysis

This compound has been studied for its anti-inflammatory and analgesic activities. Additionally, it shows promising quorum-sensing inhibition in the LasB system .

Scientific Research Applications

Anticancer Activity

N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine: has shown potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . This compound’s ability to interact with DNA and proteins within cancer cells makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the benzothiazole moiety is known to enhance antimicrobial activity, making it a valuable compound in the development of new antibiotics .

Quorum Sensing Inhibition

This compound: has been investigated for its ability to inhibit quorum sensing in bacteria. Quorum sensing is a mechanism by which bacteria communicate and regulate gene expression based on their population density. Inhibiting this process can reduce bacterial virulence and biofilm formation, offering a novel approach to combating bacterial infections .

Antioxidant Activity

Research has shown that compounds similar to This compound possess significant antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

This compound has potential applications as an enzyme inhibitor. Enzyme inhibition is a crucial mechanism in drug development, particularly for diseases where overactive enzymes play a role. Studies have shown that benzothiazole derivatives can inhibit enzymes such as tyrosinase and acetylcholinesterase, making them useful in treating conditions like hyperpigmentation and Alzheimer’s disease .

Photodynamic Therapy

This compound: has potential applications in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents, along with light, to produce reactive oxygen species that can kill cancer cells. The compound’s structure allows it to absorb light and generate reactive species, making it a candidate for further research in this area .

These applications highlight the versatility and potential of this compound in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!

Synthesis, characterization and tumor inhibitory activity of a novel Pd (ii) complex derived from methanethiol-bridged (2- ( (1H-benzo [d]imidazol-2-yl)methylthio)-1H-benzo [d]imidazol-6-yl) (phenyl)methanone Design, synthesis and biological evaluation of novel unsymmetrical azines as quorum sensing inhibitors

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing their activity and function .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in their activity and function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been found to have various adme properties, influencing their bioavailability .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can influence the action of similar compounds .

properties

IUPAC Name |

N-(2-chlorophenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S2/c1-18-11-7-4-8-12-13(11)17-14(19-12)16-10-6-3-2-5-9(10)15/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXROBSUCAIBKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

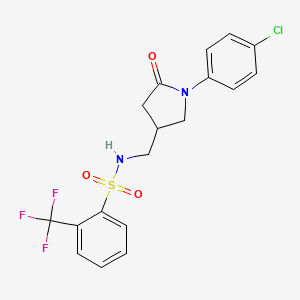

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

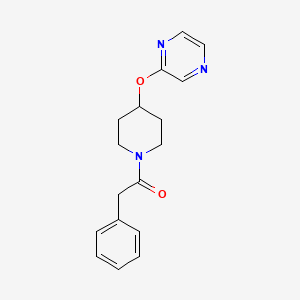

![Methyl (E)-4-[[1-(2-chlorophenyl)-5-oxopyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2480931.png)

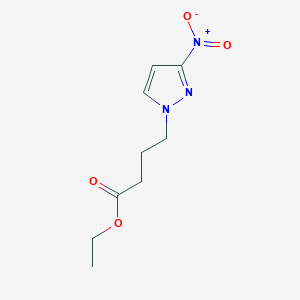

![(Z)-4-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzene-1-carbohydrazonoyl chloride](/img/structure/B2480933.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)